molecular formula C4H8BrClN4 B2491372 2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride CAS No. 2413886-76-5

2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride

Cat. No. B2491372
CAS RN: 2413886-76-5
M. Wt: 227.49
InChI Key: INQWJAKVHXZCSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related bromo-ethanamine compounds involves the reaction of ethan-1-ol-2-amine hydrochloride with HBr under elevated temperatures, followed by purification through fractional vacuum sublimation to achieve high purity and yield (Bach & Bridges, 1982). This method could potentially be adapted for the synthesis of 2-(4-Bromotriazol-1-yl)ethanamine; hydrochloride by incorporating the triazole moiety in the precursor or during a post-synthesis modification step.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(4-Bromotriazol-1-yl)ethanamine; hydrochloride is characterized using techniques such as IR, 1H NMR, and HRMS, which help in determining the arrangement of atoms and the presence of functional groups (Zhu et al., 2014). X-ray crystallography is also employed to confirm the structure, providing detailed insights into the spatial arrangement of atoms and the geometry of the molecule (Ünaleroğlu et al., 2002).

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bromoethanamine Derivatives : Bach and Bridges (1982) reported the synthesis of 2-Bromo-[1-14C]ethanamine hydrobromide (BEA) from ethan-1-01-2-amine hydrochloride. This synthesis was achieved by reaction with HBr and involved fractional vacuum sublimation for purification (Bach & Bridges, 1982).

Biological Activity and Medical Applications

  • Antiamoebic and Anticancer Activity : Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine and evaluated them for antiamoebic activity. Some compounds exhibited better activity than standard drugs, indicating potential medical applications (Zaidi et al., 2015).

Chemical Properties and Applications

  • Biocide and Corrosion Inhibition : Walter and Cooke (1997) discussed 2-(Decylthio)ethanamine hydrochloride, highlighting its broad-spectrum activity against bacteria, fungi, algae, and its biofilm and corrosion inhibition properties, indicating its potential as a multifunctional biocide (Walter & Cooke, 1997).

Miscellaneous Applications

  • X-Ray Structural Analysis : Liu et al. (2014) synthesized an anticancer nucleosides intermediate and characterized its structure via single crystal X-ray diffraction, showcasing an application in structural analysis and drug synthesis (Liu et al., 2014).

properties

IUPAC Name

2-(4-bromotriazol-1-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrN4.ClH/c5-4-3-9(2-1-6)8-7-4;/h3H,1-2,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUMWFBRKHUYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=NN1CCN)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromotriazol-1-yl)ethanamine;hydrochloride

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